Avarol F
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Overview
Description
Avarol is a sesquiterpene hydroquinone first isolated from the Mediterranean marine sponge Dysidea avara in 1974 . It is known for its unique rearranged drimane skeleton and has been the subject of extensive research due to its wide range of biological activities, including antitumor, antimicrobial, and antiviral properties .
Preparation Methods
Avarol is naturally biosynthesized by the marine sponge Dysidea avara. The synthetic preparation of Avarol involves several steps, including the coupling of isoprene units in the form of isopentenyl pyrophosphate (IPP) to give polyenyl pyrophosphates . The corresponding quinone, avarone, can be obtained by the oxidation of avarol
Chemical Reactions Analysis
Avarol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, avarol can be oxidized to form avarone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include avarone and its derivatives .
Scientific Research Applications
Avarol has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying sesquiterpene hydroquinones. In biology and medicine, Avarol has shown significant antitumor activity against various cancer cell lines, including glioblastoma and colon cancer . It also exhibits antimicrobial activity against pathogenic bacteria associated with psoriasis and antiviral activity against the human immunodeficiency virus (HIV) . Additionally, Avarol has been investigated for its potential use in antifouling paints to prevent biofouling on marine structures .
Mechanism of Action
The mechanism of action of Avarol involves its ability to inhibit various biological targets. For example, Avarol inhibits the synthesis of glutamine transfer tRNA, which is crucial for the synthesis of viral protease required for HIV proliferation . It also inhibits cyclooxygenase and 5’-lipoxygenase, enzymes involved in inflammatory processes . The compound’s ability to penetrate the blood-brain barrier while showing low neurotoxicity makes it a promising candidate for further drug development .
Comparison with Similar Compounds
Avarol is unique among sesquiterpene hydroquinones due to its rearranged drimane skeleton. Similar compounds include avarone, which is the oxidized form of Avarol, and other sesquiterpene quinones like dysiherbol A . Compared to these compounds, Avarol exhibits a broader range of biological activities and lower toxicity, making it a more versatile compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
130203-72-4 |
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Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C21H30O3/c1-13-6-5-7-18-20(13,3)11-10-14(2)21(18,4)12-15-16(22)8-9-17(23)19(15)24/h6,8-9,14,18,22-24H,5,7,10-12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |
InChI Key |
RKQAGRNQCPPFNA-FEHMIHBQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |
Origin of Product |
United States |
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